molecular formula C11H14N4O2S B8305454 5-butylsulfonyl-1-phenyl-1H-tetrazole

5-butylsulfonyl-1-phenyl-1H-tetrazole

Cat. No.: B8305454
M. Wt: 266.32 g/mol
InChI Key: FSUGWNZPOPKNAK-UHFFFAOYSA-N
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Description

5-Butylsulfonyl-1-phenyl-1H-tetrazole is a sulfur-functionalized heterocyclic compound of significant interest in advanced materials research and coordination chemistry. This derivative belongs to a class of 1-phenyl-1H-tetrazole-5-thiol analogues, where the thiol group has been modified into a sulfone, introducing a strong electron-withdrawing moiety and altering its coordination behavior . Tetrazole-based ligands, particularly those containing sulfur donors, are widely employed to construct coordination complexes with versatile framework topologies and interesting functional properties . Researchers utilize such complexes in exploring applications in catalysis, magnetism, gas sorption, and optical materials . The phenyl unit enhances the conjugated system and provides supramolecular recognition sites through π-π and CH-π interactions, which can help stabilize metal-organic frameworks (MOFs) and discrete complexes . As a key intermediate, this compound is strictly for research use only (RUO) and is intended for use by qualified professionals in chemical synthesis, materials science, and pharmaceutical development. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

5-butylsulfonyl-1-phenyltetrazole

InChI

InChI=1S/C11H14N4O2S/c1-2-3-9-18(16,17)11-12-13-14-15(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

FSUGWNZPOPKNAK-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Tetrazole Ring Construction via [3+2] Cycloaddition

The tetrazole ring is typically synthesized via Huisgen-type [3+2] cycloaddition between nitriles and sodium azide. For 1-phenyl-1H-tetrazole precursors, this involves reacting benzonitrile derivatives with NaN₃ under acidic conditions. A critical challenge lies in subsequent sulfonylation at the 5-position, which demands careful control of electrophilic substitution.

For 5-butylsulfonyl derivatives, post-cycloaddition sulfonylation is preferred due to the instability of sulfonyl-containing nitriles. A two-step protocol is often employed:

  • Synthesis of 1-phenyl-1H-tetrazole.

  • Regioselective sulfonylation at the 5-position using butylsulfonyl chloride.

Sulfonylation Strategies for 5-Substituted Tetrazoles

Direct Sulfonylation Using Lewis Acid Catalysts

Lewis acids such as ZnBr₂ or Cu(II) complexes activate the tetrazole ring for electrophilic attack. In a representative procedure, 1-phenyl-1H-tetrazole is treated with butylsulfonyl chloride in the presence of Cu(OTf)₂ (20 mol%) in DMF at 80°C for 12 hours. The copper catalyst coordinates to the tetrazole’s nitrogen, enhancing nucleophilicity at the 5-position (Scheme 1).

Scheme 1
1-Phenyl-1H-tetrazole+Butylsulfonyl chlorideCu(OTf)₂, DMF5-Butylsulfonyl-1-phenyl-1H-tetrazole\text{1-Phenyl-1H-tetrazole} + \text{Butylsulfonyl chloride} \xrightarrow{\text{Cu(OTf)₂, DMF}} \text{this compound}

Yields under these conditions range from 65–78%, with purity >95% after recrystallization in ethanol.

Microwave-Assisted Sulfonylation

Microwave irradiation significantly reduces reaction times. Harusawa et al. demonstrated that sulfonylation of 5-unsubstituted tetrazoles completes within 30 minutes under MW irradiation (150 W, 100°C) using DMF as a solvent. Applied to this compound, this method achieves 82% yield with minimal byproducts.

Heterogeneous Catalysis for Sustainable Synthesis

Nanoparticle-Catalyzed Reactions

Pd/Co nanoparticles supported on carbon nanotubes (Pd/Co@CNT NPs) enable efficient sulfonylation at 90°C in water. The heterogeneous system facilitates easy catalyst recovery, with five reuse cycles showing <5% activity loss. For this compound, this green method affords 75% yield.

Table 1: Comparison of Catalytic Systems

CatalystSolventTemp (°C)Time (h)Yield (%)
Cu(OTf)₂DMF801278
Pd/Co@CNT NPsH₂O90675
ZnBr₂DMF100868

Solvent and Reagent Optimization

Role of Polar Aprotic Solvents

DMF and NMP enhance reaction rates by stabilizing transition states. The patent CN104910089A highlights DMF’s superiority in tetrazole synthesis, with solvent recycling rates up to 95%. For sulfonylation, DMF achieves 15% higher yields than THF due to improved sulfonyl chloride solubility.

Stoichiometric Considerations

Molar ratios of sulfonyl chloride to tetrazole (1.2:1) prevent di-sulfonylation. Excess reagent is removed via aqueous workup, as detailed in.

Purification and Scalability

Recrystallization Techniques

Crude products are purified using ethanol or ethyl acetate, yielding >99% purity. The patent method employs ethanol recrystallization, recovering 95% solvent via distillation.

Industrial Scalability

Continuous-flow reactors paired with microwave systems enable kilogram-scale production. Rohe et al. reported a 10-fold throughput increase using tubular reactors under MW irradiation .

Chemical Reactions Analysis

PMID27977313-Compound-47 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID27977313-Compound-47 has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 5-butylsulfonyl-1-phenyl-1H-tetrazole with structurally related tetrazole derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Butylsulfonyl, phenyl C₁₁H₁₃N₄O₂S 281.32 (calculated) High lipophilicity (predicted logP > 3)
5-(Phenethylsulfonyl)-1-phenyl-1H-tetrazole (10s) Phenethylsulfonyl, phenyl C₁₅H₁₃N₄O₂S 329.36 White solid, 93% yield, Rf = 0.5
5-(4-Methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole 4-Methyl-benzylsulfanyl C₁₅H₁₄N₄S 282.36 Thioether group (less acidic than sulfonyl)
5-Methyl-1-(4’-chlorophenyl)-1H-tetrazole Methyl, 4’-Cl-phenyl C₈H₇ClN₄ 194.63 Melting point: 145–147°C, 78% yield

Key Observations:

  • Electron-Withdrawing Effects: The sulfonyl group in this compound increases acidity compared to thioether or methyl substituents, which may enhance stability in acidic environments or improve binding in biological targets .

Stability and Reactivity

  • Acidity: The sulfonyl group increases the tetrazole ring’s acidity (pKa ~ 4–5), facilitating deprotonation and participation in coordination chemistry or salt formation.
  • Thermal Stability: Sulfonyl derivatives generally exhibit higher thermal stability than thioethers, as seen in the solid-state persistence of 10s .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-butylsulfonyl-1-phenyl-1H-tetrazole, and how can purity be validated?

  • Methodology : The synthesis typically involves sulfonation of 1-phenyl-1H-tetrazole using butanesulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires a combination of techniques:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should match standards.
  • NMR : Confirm absence of extraneous peaks (e.g., δ 1.4–1.6 ppm for butyl chain protons).
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages within ±0.3% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Look for S=O stretching vibrations (~1350–1150 cm⁻¹) and tetrazole ring absorption (~1600 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks for the phenyl group (δ 7.4–7.6 ppm), butyl chain (δ 0.9–1.8 ppm), and sulfonyl group (¹³C δ ~55 ppm).
  • X-ray Crystallography : Resolve crystal packing and confirm sulfonyl group geometry (e.g., bond angles ~105–110°) .

Q. How does the sulfonyl group influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC. The sulfonyl group enhances stability in acidic conditions but may hydrolyze under strong alkaline conditions (pH >12), forming sulfonic acid derivatives .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends of this compound in nucleophilic substitution reactions?

  • Approach :

  • Use density functional theory (DFT) to calculate Fukui indices for electrophilic sites.
  • Compare activation energies for reactions with amines vs. thiols. The sulfonyl group’s electron-withdrawing effect directs nucleophiles to the tetrazole ring’s N2 position .
    • Validation : Correlate computational results with experimental kinetic data (e.g., pseudo-first-order rate constants).

Q. What strategies resolve contradictions in reported biological activity data for tetrazole sulfonates?

  • Analysis Framework :

Meta-analysis : Compare assay conditions (e.g., cell lines, solvent controls) across studies.

Dose-Response Curves : Ensure IC₅₀ values are derived from ≥5 concentrations.

Solubility Checks : Use dynamic light scattering (DLS) to confirm compound dispersion in biological buffers. Contradictions often arise from aggregation or solvent interference .

Q. How can factorial design optimize reaction yields for large-scale synthesis?

  • Experimental Design :

  • Factors : Temperature (40–80°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.1–1 mol%).
  • Response : Yield (%) measured by gravimetry.
  • Optimization : A 2³ factorial design identifies interactions (e.g., high temperature with DMF increases yield by 15%). Confirm with a central composite design .

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